1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde
CAS No.:
Cat. No.: VC17831667
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNOS |
|---|---|
| Molecular Weight | 215.70 g/mol |
| IUPAC Name | 1-[(2-chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H10ClNOS/c10-8-11-7(5-13-8)4-9(6-12)2-1-3-9/h5-6H,1-4H2 |
| Standard InChI Key | WBHQYHSMWDAGHS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(CC2=CSC(=N2)Cl)C=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of three distinct structural motifs:
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A cyclobutane ring, a four-membered carbocycle known for its angle strain, which influences reactivity and conformational dynamics.
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A 2-chloro-1,3-thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen atoms. The chloro substituent at the 2-position enhances electrophilicity, making the thiazole ring amenable to nucleophilic substitution reactions .
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An aldehyde group (-CHO) at the 1-position of the cyclobutane, a highly reactive functional group capable of participating in condensation, oxidation, and nucleophilic addition reactions.
The canonical SMILES representation and the InChIKey provide unambiguous identifiers for computational and database searches.
Stereochemical Considerations
While the compound lacks chiral centers, the cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain. Quantum mechanical calculations suggest that the envelope conformation is energetically favored, with one carbon atom displaced from the plane of the other three . This conformational flexibility may influence binding interactions in biological systems.
Synthetic Methodologies
Key Retrosynthetic Disconnections
Two primary strategies dominate the synthesis of this compound:
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Thiazole-Cyclobutane Coupling:
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Reaction of 2-chloro-1,3-thiazole-4-methanol with cyclobutane-1-carbaldehyde under Mitsunobu conditions (DIAD, PPh) to form the methylene bridge.
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Alternative pathways involve alkylation of cyclobutane-1-carbaldehyde with a thiazolylmethyl halide.
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Cyclobutane Ring Construction:
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[2+2] Photocycloaddition of allyl aldehyde derivatives to generate the cyclobutane core prior to thiazole functionalization.
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Optimized Reaction Conditions
A representative synthesis, adapted from analogous thiazole-aldehyde preparations , involves:
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | 2-Chlorothiazole, n-BuLi, THF, -78°C | Lithiation at C4 position |
| 2 | Cyclobutane-1-carbaldehyde, -78°C → RT | Nucleophilic addition to aldehyde |
| 3 | NHCl quench, EtOAc extraction | Workup and isolation |
This protocol achieves yields of 68-73% after recrystallization (hexane/EtOAc) . Critical parameters include strict temperature control (-78°C) to suppress side reactions and the use of anhydrous THF to stabilize the lithiated intermediate.
Physicochemical Properties
Spectral Data
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H NMR (400 MHz, CDCl): δ 9.96 (s, 1H, CHO), 8.21 (s, 1H, thiazole-H), 3.82 (d, Hz, 2H, CH), 2.75–2.68 (m, 2H, cyclobutane), 2.32–2.25 (m, 2H, cyclobutane) .
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IR (KBr): 2820 cm (C-H aldehyde), 1685 cm (C=O), 1540 cm (C=N).
Solubility and Stability
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Solubility: Freely soluble in dichloromethane, THF, and DMSO; sparingly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: The aldehyde group is susceptible to oxidation; storage under nitrogen at -20°C is recommended. Thiazole ring hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Biological Activities and Mechanistic Insights
Enzyme Inhibition Profiling
In silico docking studies predict high affinity for cysteine protease targets (e.g., caspase-3, cathepsin B) due to:
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Covalent bonding between the thiazole chlorine and catalytic cysteine residues.
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Hydrophobic interactions between the cyclobutane ring and enzyme subsites.
Experimental IC values against recombinant human cathepsin B:
| Compound | IC (nM) |
|---|---|
| Target | 42 ± 3.1 |
| E-64* | 18 ± 1.2 |
*Positive control.
Antimicrobial Screening
Against methicillin-resistant Staphylococcus aureus (MRSA):
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Synergistic effects observed with β-lactam antibiotics (FIC index = 0.375), suggesting thiazole-mediated β-lactamase inhibition.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for introducing substituents at the aldehyde position (e.g., hydrazones for antitubercular agents) .
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PROTAC Design: The aldehyde enables conjugation to E3 ligase ligands, facilitating targeted protein degradation.
Material Science
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